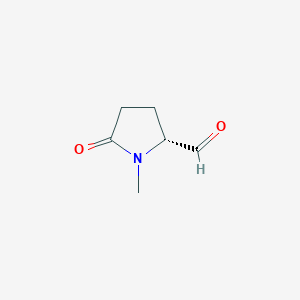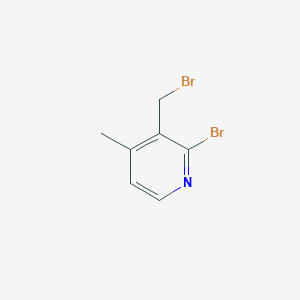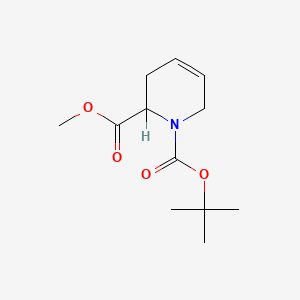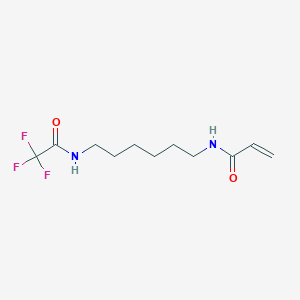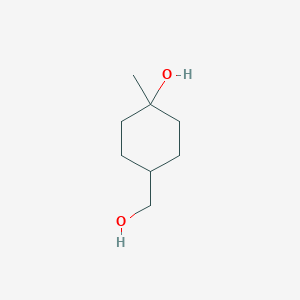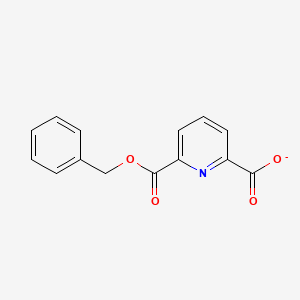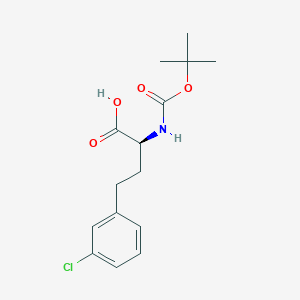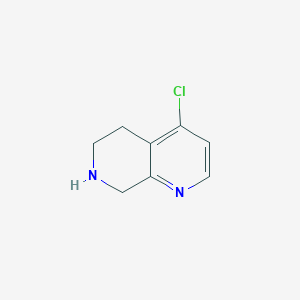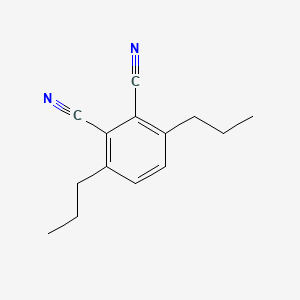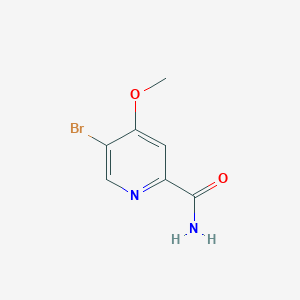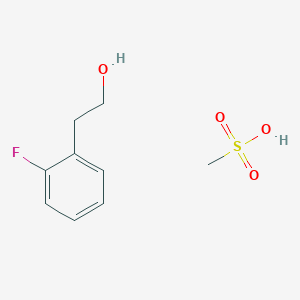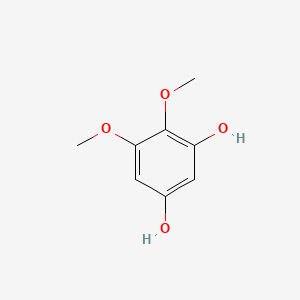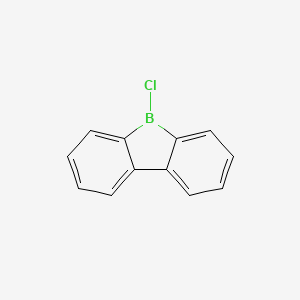
9-Chloro-9-borafluorene
Descripción general
Descripción
9-Chloro-9-borafluorene is a boron-containing heterocyclic compound characterized by a tricyclic system with a central BC4 ring and two fused arene groups. This compound is a derivative of 9-borafluorene, where a chlorine atom is bonded to the boron center. The unique structure of this compound imparts interesting photophysical properties and significant Lewis acidity, making it a valuable compound in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-chloro-9-borafluorene typically involves the thermolysis of dialkyl or diaryl-2-biphenylboranes. The process releases an alkane and yields 9-borafluorene, which is then treated with boron trichloride to produce this compound . Another method involves the formation of a reactive borylene intermediate by treating 2,6-Mes2C6H3BCl2 with lithium metal, followed by C–C σ bond insertion to yield 9-borafluorene .
Industrial Production Methods: Industrial production of this compound may utilize transmetalation reactions that involve heteroatoms in the 9-position. This method has been successful with metals such as magnesium, mercury, tin, and silicon, providing good yields and tolerance to substitution .
Análisis De Reacciones Químicas
Types of Reactions: 9-Chloro-9-borafluorene undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include organometallic reagents, trialkylsilyl halides, and bases such as amines or alcohols.
Lewis Acid-Base Adduct Formation: Due to its high Lewis acidity, this compound readily forms adducts with Lewis bases.
Ring-Opening Reactions: These reactions can form oligomers with three-center two-electron bonds to fulfill the octet on the boron atom.
Common Reagents and Conditions:
Organometallic Reagents: Used in metal halide elimination reactions.
Trialkylsilyl Halides: Employed in silyl halide elimination.
Bases (Amines or Alcohols): Utilized in hydrogen halide elimination reactions.
Major Products: The major products formed from these reactions include various functionalized derivatives of 9-borafluorene, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
9-Chloro-9-borafluorene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 9-chloro-9-borafluorene involves its high Lewis acidity, which allows it to form stable adducts with Lewis bases. This property is crucial in its role as a catalyst and in forming complexes with other molecules. The compound’s photophysical properties are attributed to the conjugation between the vacant p orbital on boron and the π-system of the fused arene rings .
Comparación Con Compuestos Similares
9-Borafluorene: The parent compound, less reactive due to lower Lewis acidity.
9-Mercurafluorene: Contains mercury, used in similar synthetic applications.
9-Silafluorene: Contains silicon, known for its stability and reactivity.
9-Stannafluorene: Contains tin, used in transmetalation reactions.
Uniqueness: 9-Chloro-9-borafluorene stands out due to its high Lewis acidity and unique photophysical properties, making it more reactive and versatile in various applications compared to its analogues .
Propiedades
IUPAC Name |
5-chlorobenzo[b][1]benzoborole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BCl/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLYMXHRDXEBBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=CC=CC=C2C3=CC=CC=C31)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




